N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with a thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolidine ring and subsequent functionalization. One common method involves the reaction of a thiazolidine precursor with benzylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to its targets, while the formyl group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring instead of a thiazolidine ring.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure combined with benzyl and formyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N2O2S |
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Molecular Weight |
368.5g/mol |
IUPAC Name |
(4R)-N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2)23(16-24)19(15-26-21)20(25)22(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChI Key |
WEGSMPARZOTVNB-IBGZPJMESA-N |
SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
Isomeric SMILES |
CC1(N([C@@H](CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
Canonical SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
Origin of Product |
United States |
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